![molecular formula C15H11ClO3 B068217 4-Acetoxy-2'-chlorobenzophenone CAS No. 185606-03-5](/img/structure/B68217.png)
4-Acetoxy-2'-chlorobenzophenone
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Overview
Description
4-Acetoxy-2’-chlorobenzophenone is a chemical compound with the molecular formula C15H11ClO3 . It has a molecular weight of 274.7 . The IUPAC name for this compound is 4-(2-chlorobenzoyl)phenyl acetate .
Molecular Structure Analysis
The molecular structure of 4-Acetoxy-2’-chlorobenzophenone consists of a benzene ring attached to a carbonyl group (C=O), which is in turn attached to another benzene ring. This structure is substituted with a chlorine atom and an acetoxy group .Chemical Reactions Analysis
The acetoxy group in 4-Acetoxy-2’-chlorobenzophenone can act as a protecting group for an alcohol functionality in a synthetic route . The acetoxy group can be introduced into a molecule from an alcohol by acetylation .Scientific Research Applications
Chemical Synthesis
“4-Acetoxy-2’-chlorobenzophenone” is used in the synthesis of various chemical compounds. For instance, it was used in the synthesis of “4-acetoxy-2-propyltetrahydrothiophene” from “1-hepten-4-ol” by a three-step route involving epoxidation and mesylation to “1,2-epoxy-4-heptyl mesylate” and then reaction with thioacetate .
Flavor Compounds
In the field of flavor chemistry, “4-Acetoxy-2’-chlorobenzophenone” has been used in the synthesis of flavor compounds with 1,3-oxygen-sulfur functionality .
Biological Activity
Tetrahydrothiophenes, which can be synthesized using “4-Acetoxy-2’-chlorobenzophenone”, are important building blocks of many biologically active molecules. These include 3’-hetero-dideoxy nucleoside analogues as potential anti-HIV agents, modified dideoxy isonucleosides with antiviral activity, and the essential coenzyme biotin .
Pharmaceutical Research
“4-Acetoxy-2’-chlorobenzophenone” can be used in the synthesis of pharmaceutical compounds. For example, it was used in the synthesis of cyclic sulfonium salts, which are potent alpha-inhibitors and have been used as high-affinity P ligands for HIV-1 protease inhibitors .
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be a versatile intermediate in the synthesis of various antibiotics .
Mode of Action
It is known to undergo various chemical reactions, such as oxidative decarboxylation , which may contribute to its interaction with its targets.
Biochemical Pathways
Its role as an intermediate in the synthesis of antibiotics suggests that it may be involved in the inhibition of bacterial cell wall synthesis, a common mechanism of action for many antibiotics .
Result of Action
As an intermediate in the synthesis of antibiotics, its ultimate effect may be the inhibition of bacterial growth or survival .
properties
IUPAC Name |
[4-(2-chlorobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-10(17)19-12-8-6-11(7-9-12)15(18)13-4-2-3-5-14(13)16/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEFKRBEISXAIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641695 |
Source
|
Record name | 4-(2-Chlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetoxy-2'-chlorobenzophenone | |
CAS RN |
185606-03-5 |
Source
|
Record name | [4-(Acetyloxy)phenyl](2-chlorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=185606-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Chlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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